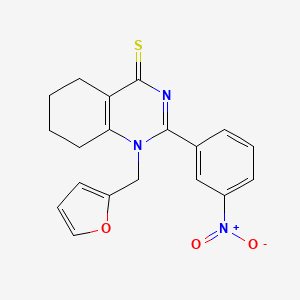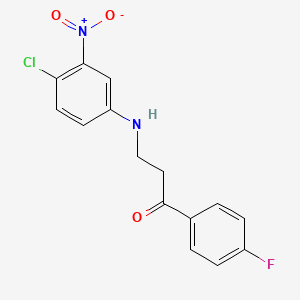
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone (3-CNPF) is a synthetic compound belonging to a family of chemicals known as nitro-aromatics. It is a colorless crystalline solid with a molecular weight of 289.57 g/mol and a melting point of 129°C. 3-CNPF has a wide range of applications in scientific research and development due to its unique properties. It is used as a building block in organic synthesis, as a reagent in various reactions, and as a catalyst in various processes. Additionally, it has been used as a model compound in studies of the mechanism of action of nitro-aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of nitro-aromatic compounds. Additionally, it has been used in studies of the effects of nitro-aromatic compounds on various biochemical and physiological processes. It has also been used in studies of the role of nitro-aromatics in the formation of reactive oxygen species (ROS). Furthermore, 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in studies of the effects of nitro-aromatics on the immune system.
Mecanismo De Acción
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone is a nitro-aromatic compound, and as such, its mechanism of action is similar to that of other nitro-aromatic compounds. It is believed to exert its effects by forming reactive oxygen species (ROS) and by interacting with various cellular components such as proteins, lipids, and nucleic acids. Additionally, it is believed to interact with enzymes and receptors, leading to changes in the activity of various biochemical pathways.
Biochemical and Physiological Effects
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. Additionally, it has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of various signal transduction pathways, including the cAMP/PKA and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments include its ready availability and low cost. Additionally, it is relatively easy to synthesize and is relatively stable in solution. The main limitation of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments is its potential toxicity. As such, it should be handled with care and appropriate safety measures should be taken when working with it.
Direcciones Futuras
The potential applications of 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in scientific research are numerous. It could be used in studies of the effects of nitro-aromatics on various biochemical and physiological processes. Additionally, it could be used in studies of the role of nitro-aromatics in the formation of ROS. Furthermore, it could be used in studies of the effects of nitro-aromatics on the immune system. Additionally, it could be used in studies of the effects of nitro-aromatics on various diseases, such as cancer and cardiovascular diseases. Finally, it could be used in studies of the effects of nitro-aromatics on various drug targets, such as G-protein coupled receptors.
Métodos De Síntesis
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone can be synthesized through a three-step reaction sequence. The first step involves the reaction of 4-chloro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of an aqueous sodium bicarbonate solution. This results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorobenzoyl)propan-1-one. The second step involves the reaction of this intermediate with sodium hydroxide in an aqueous solution, which results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone. The third step involves the recrystallization of the resulting compound from a mixture of ethanol and water.
Propiedades
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-13-6-5-12(9-14(13)19(21)22)18-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKYFBANQXVUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)
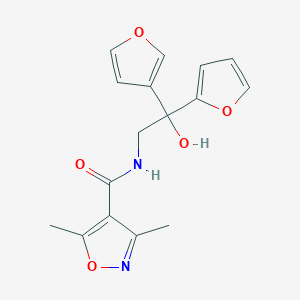
![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)
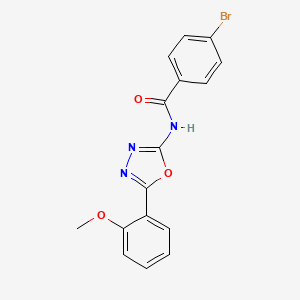

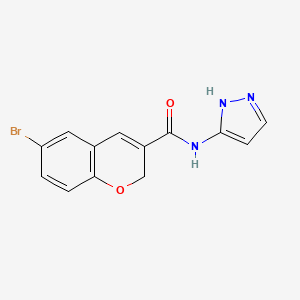
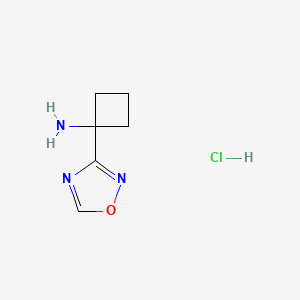
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2617477.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)
